molecular formula C12H9BrN2O4S B11712341 N-(4-bromophenyl)-2-nitrobenzenesulfonamide CAS No. 159048-82-5

N-(4-bromophenyl)-2-nitrobenzenesulfonamide

Cat. No.: B11712341
CAS No.: 159048-82-5
M. Wt: 357.18 g/mol
InChI Key: SOHBTEQKNABZAP-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-2-nitrobenzenesulfonamide (CAS 159048-82-5) is a chemical compound with the molecular formula C12H9BrN2O4S and a molecular weight of 357.18 g/mol . This sulfonamide derivative is a valuable building block in medicinal chemistry research, particularly in the design and synthesis of novel bioactive molecules. Sulfonamide-based scaffolds are frequently explored in pharmaceutical development for their ability to interact with key enzyme targets . For instance, neutral sulfonamide compounds have been extensively investigated as inhibitors of serine proteases like human Factor Xa (FXa), a critical enzyme in the blood coagulation cascade . The development of such inhibitors aims to create new orally available anticoagulant therapies with improved safety profiles and fewer drug-drug interactions compared to traditional treatments . The structural elements of this compound—a bromophenyl group and a nitrobenzenesulfonamide moiety—make it a versatile intermediate for constructing V-shaped or L-shaped molecular architectures, which are often required for effective interaction with the active sites of proteases . Researchers utilize this reagent in the synthesis of complex molecules to study structure-activity relationships (SAR) and optimize inhibitory potency. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Please refer to the product's Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

CAS No.

159048-82-5

Molecular Formula

C12H9BrN2O4S

Molecular Weight

357.18 g/mol

IUPAC Name

N-(4-bromophenyl)-2-nitrobenzenesulfonamide

InChI

InChI=1S/C12H9BrN2O4S/c13-9-5-7-10(8-6-9)14-20(18,19)12-4-2-1-3-11(12)15(16)17/h1-8,14H

InChI Key

SOHBTEQKNABZAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-nitrobenzenesulfonamide typically involves the reaction of 4-bromoaniline with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvent recovery and recycling are also employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The sulfonamide group can inhibit enzyme activities by mimicking the natural substrate or binding to the active site .

Comparison with Similar Compounds

Key Observations :

  • Melting Points : Electron-withdrawing halogen substituents (F, Cl, Br) increase melting points compared to electron-donating groups (OMe). For example, 5c (Cl, 122°C) > 5d (Br, 118°C) > 5b (F, 106°C). The ester derivative 5f has the highest m.p. (172°C) due to additional hydrogen-bonding via the carbonyl group .
  • Yields : Bromo (5d ) and fluoro (5b ) derivatives exhibit higher yields (79%) than chloro (5c , 66%), likely due to steric or electronic effects during sulfonylation.
  • IR Stretches : All sulfonamides show N–H (~3300 cm⁻¹) and S=O asymmetric stretches (~1360 cm⁻¹), confirming consistent sulfonamide backbone formation .
2.2. Carboxamide vs. Sulfonamide Derivatives
  • N-(4-Bromophenyl)furan-2-carboxamide (): A carboxamide analog with a furan ring. Lower molecular weight (290.16 g/mol vs. 356.23 g/mol for 5d) .
2.3. Substituent Position and Reactivity
  • N-(4-Bromo-2-nitrophenyl)benzenesulfonamide ():

    • Features a nitro group at the ortho position of the sulfonamide.
    • Structural differences may influence solubility and crystallinity compared to 5d , though direct data are unavailable .

Biological Activity

N-(4-bromophenyl)-2-nitrobenzenesulfonamide is an organic compound belonging to the sulfonamide class, characterized by a unique structure that includes a bromine atom and a nitro group. This compound has garnered attention in medicinal chemistry due to its potential antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H10BrN2O4SC_{13}H_{10}BrN_{2}O_{4}S. The presence of both bromine and nitro groups contributes to its distinct electronic properties, influencing its reactivity and biological interactions. The sulfonamide group is known for its ability to interact with various enzymes, which may modulate their activity.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Formation of Reactive Intermediates : The nitro group can undergo reduction, leading to reactive intermediates that interact with cellular components, potentially affecting enzyme activity or protein function.
  • Enzyme Interaction : The sulfonamide moiety can bind to specific enzymes, influencing their function and contributing to the compound's antimicrobial effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) strains. Its mechanism differs from traditional sulfonamides as it retains efficacy even in the presence of p-aminobenzoic acid, a common resistance factor.

Anticancer Activity

Studies have shown promising results regarding the anticancer properties of this compound. For instance, it has demonstrated cytotoxic effects in various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The presence of halogen substituents like bromine has been linked to enhanced cytotoxicity .

Research Findings and Case Studies

  • Antimicrobial Efficacy :
    • A study highlighted that this compound displayed significant activity against several bacterial strains, including those resistant to conventional treatments.
  • Cytotoxicity in Cancer Cells :
    • Research indicated that compounds similar to this compound exhibited enhanced cytotoxicity when combined with other chemotherapeutic agents like doxorubicin, suggesting potential for combination therapies in cancer treatment .
  • Mechanistic Insights :
    • Investigations into the mechanisms revealed that the compound's interaction with cellular enzymes could lead to apoptosis in cancer cells, further supporting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
N-(4-chlorophenyl)-2-nitrobenzenesulfonamideC12H10ClN2O4SC_{12}H_{10}ClN_{2}O_{4}SChlorine substituent instead of bromine
N-(3,5-bis(trifluoromethyl)phenyl)-2-nitrobenzenesulfonamideC12H10F6N2O4SC_{12}H_{10}F_{6}N_{2}O_{4}SContains trifluoromethyl groups enhancing activity
N-(phenyl)-2-nitrobenzenesulfonamideC12H11N2O4SC_{12}H_{11}N_{2}O_{4}SLacks halogen substituents; simpler structure

Q & A

Q. What are the recommended synthetic routes for N-(4-bromophenyl)-2-nitrobenzenesulfonamide?

A common method involves reacting 4-bromoaniline with 2-nitrobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in an aprotic solvent like dichloromethane at room temperature. The reaction proceeds via nucleophilic substitution, where the amine group attacks the sulfonyl chloride. Post-synthesis purification typically employs recrystallization or column chromatography to isolate the product .

Q. How can the molecular structure of this compound be confirmed experimentally?

X-ray crystallography using SHELXL software (for refinement) is the gold standard for resolving bond lengths, angles, and hydrogen-bonding networks . Complementary techniques include NMR (¹H/¹³C) to confirm proton environments and FTIR to validate functional groups like sulfonamide (-SO₂NH-) and nitro (-NO₂) .

Q. What spectroscopic methods are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assign aromatic proton signals (δ 7.0–8.5 ppm) and confirm sulfonamide NH resonance (δ ~10–12 ppm).
  • FTIR : Identify sulfonamide S=O stretches (~1350–1300 cm⁻¹) and nitro group asymmetric/symmetric stretches (~1520–1340 cm⁻¹).
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF .

Advanced Research Questions

Q. How can computational methods enhance understanding of its electronic properties?

Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) can predict HOMO-LUMO gaps, polarizability, and hyperpolarizability. These are critical for assessing reactivity and potential nonlinear optical applications. Experimental UV-Vis spectra should validate computational results .

Q. What strategies address contradictions in crystallographic and spectroscopic data?

Cross-validate X-ray-derived torsion angles with NMR coupling constants (e.g., Karplus equation for dihedral angles). If discrepancies arise, consider dynamic effects (e.g., conformational flexibility in solution vs. solid state) or twinning in crystals, which SHELXD/SHELXE can resolve .

Q. How does the nitro group influence reactivity in synthetic modifications?

The electron-withdrawing nitro group activates the sulfonamide for nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura). Computational NBO analysis can quantify charge distribution to guide regioselective modifications .

Q. What methodologies optimize solubility for biological assays?

Screen solvents (DMSO, DMF) and co-solvents (PEG-400, cyclodextrins) to enhance aqueous solubility. LogP values (via HPLC) predict membrane permeability, while DSC/TGA assess thermal stability for formulation .

Q. How can mechanistic studies elucidate its potential enzyme inhibition?

Molecular docking (AutoDock, Schrödinger) models interactions with target enzymes (e.g., carbonic anhydrase). Validate with kinetic assays (IC₅₀ determination) and crystallographic enzyme-ligand complexes. Competitive vs. non-competitive inhibition is discerned via Lineweaver-Burk plots .

Q. What safety protocols are recommended for handling this compound?

While specific toxicity data are limited, standard sulfonamide precautions apply: use PPE (gloves, goggles), avoid inhalation, and follow waste disposal guidelines for halogenated/nitro compounds. LC-MS/MS can monitor degradation products .

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